molecular formula C24H33FN4OS B6104260 N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B6104260
M. Wt: 444.6 g/mol
InChI Key: UUDVEVFYUYNFJA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carboxamide group, a dimethylaminoethyl group, and a piperidinylmethyl group, which is further substituted with a fluorophenylmethyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate amine or amide reagent under suitable conditions.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.

    Formation of the piperidinylmethyl group:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target compound, which may require the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a ligand for studying receptor interactions and as a tool for investigating biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may have applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
  • N-[2-(dimethylamino)ethyl]-N-[[1-[(2-bromophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
  • N-[2-(dimethylamino)ethyl]-N-[[1-[(2-iodophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

Uniqueness

The uniqueness of N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylmethyl group, in particular, may enhance its binding affinity to certain targets and improve its stability compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4OS/c1-27(2)14-15-29(24(30)21-10-6-12-26-23(21)31-3)17-19-8-7-13-28(16-19)18-20-9-4-5-11-22(20)25/h4-6,9-12,19H,7-8,13-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDVEVFYUYNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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